molecular formula C12H9ClN2O B14403030 (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone CAS No. 88129-18-4

(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone

Cat. No.: B14403030
CAS No.: 88129-18-4
M. Wt: 232.66 g/mol
InChI Key: VRSOIEINFPKQJJ-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-diazabicyclo[320]hepta-3,6-dien-2-yl)(phenyl)methanone is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of related bicyclic compounds using ultraviolet light. This process requires precise control of reaction conditions, including temperature and light intensity, to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of photochemical synthesis can be scaled up for larger-scale production. This would involve the use of industrial photoreactors and careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: It is used in studies of photochemical reactions and the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites, influencing biochemical pathways. This interaction can lead to changes in enzyme activity or the modulation of signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone apart is its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research applications.

Properties

CAS No.

88129-18-4

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(5-chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)-phenylmethanone

InChI

InChI=1S/C12H9ClN2O/c13-12-7-6-10(12)15(14-8-12)11(16)9-4-2-1-3-5-9/h1-8,10H

InChI Key

VRSOIEINFPKQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3C=CC3(C=N2)Cl

Origin of Product

United States

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